5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

BRD2 bromodomain SPR binding Kd comparison

Choose Cmpd 50 (862810-90-0) for its unique BRD2 BD2 validation: the only US11028051-series compound with both SPR-binding affinity (Kd 47 nM) and cellular functional activity (EC50 480 nM in HD-MB03 cells). Ideal as a quantitative SAR reference and for BD2-selective chemical biology. Confirmed milligram availability supports immediate assay deployment without custom synthesis delays.

Molecular Formula C20H14BrClN4O2
Molecular Weight 457.71
CAS No. 862810-90-0
Cat. No. B2486482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
CAS862810-90-0
Molecular FormulaC20H14BrClN4O2
Molecular Weight457.71
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl
InChIInChI=1S/C20H14BrClN4O2/c1-28-18-6-3-12(17-11-26-8-2-7-23-20(26)25-17)9-16(18)24-19(27)14-10-13(21)4-5-15(14)22/h2-11H,1H3,(H,24,27)
InChIKeyPVOVQMWRERPTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide (CAS 862810-90-0): Procurement-Ready Bromodomain Probe Compound


5-Bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide (CAS 862810-90-0; molecular formula C20H14BrClN4O2; molecular weight 457.71 g/mol) is a synthetic small-molecule inhibitor of the BRD2 bromodomain, belonging to the tetrahydroquinoline-based bromodomain inhibitor series disclosed in US patent US11028051 as Cmpd 50 [1]. The compound features a 5-bromo-2-chlorobenzamide moiety linked via an amide bond to a 2-methoxyphenyl spacer bearing an imidazo[1,2-a]pyrimidine substituent, with a computed logP of 4.28 and topological polar surface area of 50.1 Ų . It is catalogued by ChemDiv as screening compound G856-0373 and is commercially available for research procurement .

Why 5-Bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide Cannot Be Replaced by Generic BRD2/BRD4 or Kinase Inhibitor Analogs


Compounds bearing the imidazo[1,2-a]pyrimidine scaffold are found across multiple target classes, including MET kinase inhibitors (e.g., US Patent 7790739) and BRD2 bromodomain inhibitors (e.g., US11028051), yet their biological activity is exquisitely sensitive to substitution pattern [1][2]. Within the same US11028051 bromodomain inhibitor series, closely related analogs such as Cmpd 53 (BDBM50452556) and Cmpd 54 (BDBM50452553) display divergent BRD2 bromodomain binding affinities and cellular activities that cannot be predicted from structural similarity alone [3]. Generic substitution of the 5-bromo-2-chloro substitution pattern or the imidazo[1,2-a]pyrimidine attachment point risks losing BRD2 engagement entirely or inadvertently gaining off-target kinase activity. The quantitative evidence below demonstrates why this specific compound (Cmpd 50) occupies a distinct position in the BRD2 bromodomain inhibitor landscape.

Head-to-Head Quantitative Differentiation of 5-Bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide vs. Closest Structural Analogs


BRD2 Bromodomain 2 (BD2) Binding Affinity: Cmpd 50 vs. Cmpd 54 Shows Improved Affinity

The target compound (Cmpd 50; BDBM50452551) binds to His-tagged BRD2 bromodomain 2 with a Kd of 47 nM by SPR assay, representing a 2.8-fold improvement in binding affinity compared to its close structural analog Cmpd 54 (BDBM50452553), which shows a Kd of 131 nM for BRD2 measured by ITC [1][2]. The improved affinity of Cmpd 50 is attributable to the imidazo[1,2-a]pyrimidine substituent replacing a pyrrole group present in Cmpd 54.

BRD2 bromodomain SPR binding Kd comparison epigenetic probe

Cellular BRD2 Target Engagement: Cmpd 50 Demonstrates Sub-Micromolar c-Myc Suppression in HD-MB03 Cells

The target compound (Cmpd 50) inhibits BRD2 in human HD-MB03 medulloblastoma cells, reducing c-Myc protein expression with an EC50 of 480 nM after 72 hours of treatment, as measured by Hoechst 33342 staining-based immunofluorescence [1]. This cellular activity bridges the biochemical binding data (Kd = 47 nM) to a functional pharmacodynamic readout. In contrast, Cmpd 53 (BDBM50452556) shows substantially weaker inhibition at the biochemical level on BRD2 BD1 (IC50 = 5,210 nM) and BD2 (IC50 = 1,080 nM), suggesting Cmpd 50 provides stronger overall BRD2 engagement across both isolated domains and cellular contexts [2].

cellular target engagement c-Myc downregulation HD-MB03 BRD2 cellular assay

Bromodomain Selectivity Profile: Preferential BRD2 BD2 Engagement Over BD1

The target compound (Cmpd 50) displays preferential binding to BRD2 bromodomain 2 (BD2) over bromodomain 1 (BD1), with Kd values of 47 nM (BD2) vs. 80 nM (BD1) by SPR, yielding a BD2/BD1 selectivity ratio of approximately 1.7-fold [1]. This intra-BRD2 domain selectivity is measurable and reproducible. For procurement decisions, this BD2 preference distinguishes Cmpd 50 from pan-BET inhibitors such as JQ1, which show more balanced BD1/BD2 binding, and from Cmpd 53, which exhibits a different selectivity pattern with BD2 biochemical IC50 of 1,080 nM and BD1 IC50 of 5,210 nM (BD2/BD1 ratio ~4.8-fold) but at substantially weaker absolute potency [2].

bromodomain selectivity BD1 vs BD2 BRD2 domain specificity epigenetic probe selectivity

Chemical Structure Differentiation: 5-Bromo-2-chloro Substitution Pattern Confers Unique Physicochemical Properties Within the Cmpd Series

The target compound bears a 5-bromo-2-chloro benzamide substitution pattern (molecular weight 457.71 g/mol, logP 4.28, TPSA 50.1 Ų) . In comparison, Cmpd 53 (BDBM50452556) incorporates a thiophene substituent in place of the imidazo[1,2-a]pyrimidine group, while Cmpd 54 (BDBM50452553) incorporates a pyrrole substituent [1][2]. The imidazo[1,2-a]pyrimidine moiety in Cmpd 50 introduces additional hydrogen bond acceptor capacity (5 H-bond acceptors vs. 3 for the 4-position para-substituted analog CAS 862811-33-4) and increased polar surface area, which contributes to its distinct BRD2 binding profile [3].

structure-activity relationship halogen substitution logP physicochemical properties

Target Class Differentiation: Cmpd 50 Is a BRD2 Bromodomain Inhibitor, Not a MET Kinase Inhibitor Despite Shared Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine scaffold appears in both BRD2 bromodomain inhibitors (US11028051) and MET kinase inhibitors (US Patent 7790739) [1][2]. However, the target compound (Cmpd 50) is explicitly characterized in US11028051 as a bromodomain inhibitor with BRD2 binding data (Kd = 47 nM BD2 by SPR) and cellular c-Myc suppression activity (EC50 = 480 nM) [1]. In contrast, MET kinase inhibitors such as those in US7790739 utilize a 5H-benzo[4,5]cyclohepta[1,2-b]pyridine core rather than the tetrahydroquinoline core of Cmpd 50 [2]. Procurement of Cmpd 50 for kinase screening would be a misapplication; its characterized pharmacology is exclusively within the BET bromodomain family.

target class selectivity BRD2 vs MET imidazo[1,2-a]pyrimidine scaffold target deconvolution

Commercial Availability and Quality Control: ChemDiv Catalog Compound with Defined Purity and Structural Characterization

The target compound is commercially available from ChemDiv (Catalog ID: G856-0373) in 5 mg quantities with defined molecular properties and structural characterization including InChI Key (PVOVQMWRERPTFT-UHFFFAOYSA-N), SMILES notation, and computed physicochemical parameters . Unlike the structurally related analog CAS 862811-33-4 (a para-substituted phenyl variant with different H-bonding capacity and TPSA), which is listed on multiple vendor platforms with variable characterization depth, Cmpd 50 benefits from its explicit patent provenance in US11028051 and cross-referenced bioactivity data in BindingDB and ChEMBL (CHEMBL4209110), providing procurement confidence through traceable structure-activity documentation [1][2].

commercial procurement screening compound quality control vendor comparison

Optimal Procurement and Research Application Scenarios for 5-Bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide


BRD2 BD2-Focused Biochemical Screening Cascades Requiring Nanomolar Affinity

For biochemical screening programs targeting the BRD2 bromodomain 2 (BD2) with a requirement for Kd ≤ 50 nM, Cmpd 50 is the optimal choice within the US11028051 series. Its SPR-measured Kd of 47 nM on BRD2 BD2 provides a 2.8-fold margin over Cmpd 54 (Kd = 131 nM), making Cmpd 50 the more suitable starting point for hit-to-lead optimization where binding potency is the primary triage criterion [1][2]. The compound's defined commercial availability through ChemDiv (G856-0373) in milligram quantities supports routine biochemical assay workflows including SPR, ITC, and fluorescence polarization-based competition assays.

Cell-Based BRD2 Pharmacodynamic Studies Using c-Myc Downregulation as a Functional Readout

Cmpd 50 is distinguished within the US11028051 series by having a validated cellular functional EC50 (480 nM in HD-MB03 medulloblastoma cells) for BRD2-dependent c-Myc protein suppression measured at 72 hours [1]. This cellular activity data is absent for Cmpd 53 and Cmpd 54 in the BindingDB/ChEMBL curated datasets. Researchers designing cell-based experiments to probe BRD2 transcriptional function, BET protein degradation (PROTAC), or c-Myc-dependent cancer cell line panels should select Cmpd 50 for its demonstrated cell permeability and on-target cellular pharmacodynamic activity at sub-micromolar concentrations.

Medicinal Chemistry SAR Expansion Around the Imidazo[1,2-a]pyrimidine Sub-Series

Cmpd 50 serves as the reference compound for SAR exploration of the imidazo[1,2-a]pyrimidine-containing sub-series within the US11028051 tetrahydroquinoline-based bromodomain inhibitor chemical space. Its measured BD2 Kd (47 nM), BD1 Kd (80 nM), and cellular EC50 (480 nM) provide a quantitative baseline against which newly synthesized analogs can be benchmarked [1]. The compound's patent provenance in US11028051 and curated bioactivity data in ChEMBL (CHEMBL4209110) ensure that SAR conclusions drawn from Cmpd 50 modifications are anchored to publicly accessible, independently curated reference data, facilitating publication and regulatory documentation.

BET Bromodomain Selectivity Profiling to Distinguish BD2-Preferential from Pan-BET Pharmacology

Cmpd 50's measurable BD2/BD1 selectivity ratio (~1.7-fold) positions it as a moderately BD2-preferring probe, in contrast to the pan-BET inhibitor JQ1, which shows more balanced BD1/BD2 binding [1]. This selectivity profile makes Cmpd 50 valuable for chemical biology studies designed to differentiate BD2-dependent from BD1-dependent BRD2 functions in transcriptional regulation. Procurement for selectivity panel screening should include Cmpd 50 alongside JQ1 and BD2-selective probes such as GSK046 to construct a gradient of BET domain selectivity, enabling mechanistic deconvolution of bromodomain sub-family contributions to observed phenotypes.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.